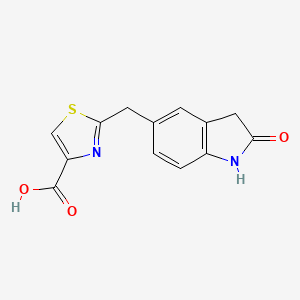

2-((2-Oxoindolin-5-yl)methyl)thiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

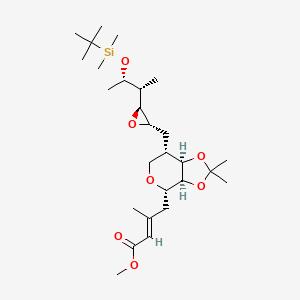

The synthesis of similar compounds has been reported in the literature. For instance, (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a unit containing a thiazole ring, was synthesized from methyl 3, 3-dimethylacrylate in an overall yield of 13.8% through nine steps, including asymmetric dihydroxylation, 2, 2-dimethoxypropane protection, saponification, coupling reaction, sulphonation, diazotization, cyclization, oxidation, and so on .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the pendant aryl moiety . Large lipophilic groups appear to be the most important factor affecting the activity of these series .

科学的研究の応用

Synthesis and Pharmacological Potential

Recent research has focused on the development of novel benzofused thiazole derivatives, including 2-((2-Oxoindolin-5-yl)methyl)thiazole-4-carboxylic acid, due to their promising antioxidant and anti-inflammatory properties. These compounds are synthesized through cyclocondensation reactions, and their pharmacological potential is evaluated through various in vitro assays. Specifically, certain derivatives have shown significant anti-inflammatory activity, comparable to standard references, and potent antioxidant activity against multiple reactive species. This highlights their potential as alternative therapeutic agents for treating inflammation and oxidative stress-related disorders (Raut et al., 2020).

Heterocyclic Systems with Pharmacological Significance

Heterocyclic compounds, including those based on thiazole and oxadiazole scaffolds, are recognized for their versatile pharmacological activities. The structural flexibility of these scaffolds allows for a wide range of chemical modifications, enhancing their interaction with various enzymes and receptors. This adaptability contributes to their significance in medicinal chemistry, offering a foundation for developing new pharmacologically active agents with potential applications in treating various diseases (Lelyukh, 2019).

将来の方向性

作用機序

Target of Action

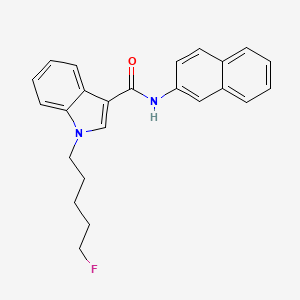

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways

Pharmacokinetics

It’s known that the polar nature of the imidazole ring, which is present in this compound, should improve the pharmacokinetic parameters of the imidazole containing compounds .

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level. These could potentially include antiviral, anti-inflammatory, and anticancer effects, among others.

生化学分析

Biochemical Properties

Indole derivatives, including 2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-[(2-oxo-1,3-dihydroindol-5-yl)methyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-11-5-8-3-7(1-2-9(8)14-11)4-12-15-10(6-19-12)13(17)18/h1-3,6H,4-5H2,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIOSXJHNIOKSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CC3=NC(=CS3)C(=O)O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)

![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)